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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Vinylglycine (L-VG) and

Aminoethoxyvinylglycine (AVG), two well-characterized mechanism-based inhibitors of

pyridoxal phosphate (PLP)-dependent enzymes. Both compounds are vinyl-substituted amino

acids that act as "suicide substrates," leading to the irreversible inactivation of their target

enzymes. However, they exhibit significant differences in their target specificity, potency, and

mechanism, making them suitable for different research and commercial applications.

Introduction to the Inhibitors
L-Vinylglycine (L-VG) is the simplest α-vinyl amino acid, naturally found in mushrooms.[1] It

functions as a broad-spectrum inhibitor, targeting a variety of PLP-dependent enzymes,

including transaminases.[2] Its relatively simple structure allows it to be accepted into the active

sites of numerous enzymes that process amino acids.

Aminoethoxyvinylglycine (AVG) is a more complex molecule, a structural analog of L-VG with

an extended aminoethoxy side chain.[2] This modification grants it higher specificity and

potency, particularly against 1-aminocyclopropane-1-carboxylate (ACC) synthase, the key

regulatory enzyme in the ethylene biosynthesis pathway in plants.[3][4] This targeted action

has led to its widespread commercial use as a plant growth regulator to delay fruit ripening and

senescence.[5][6]
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Mechanism of Action
Both L-VG and AVG are mechanism-based inhibitors that hijack the catalytic machinery of PLP-

dependent enzymes. The general mechanism involves the formation of a covalent bond

between the inhibitor and the PLP cofactor, followed by enzyme-catalyzed transformations that

generate a highly reactive intermediate. This intermediate then irreversibly binds to a

nucleophilic residue in the enzyme's active site, leading to inactivation.

L-Vinylglycine: L-VG's inactivation of ACC synthase is a well-studied example. After forming

an external aldimine with the PLP cofactor, the enzyme abstracts the α-proton.[2] This is

followed by a rearrangement that creates a reactive Michael acceptor.[2] An active site

nucleophile, specifically the ε-amino group of Lys273 in apple ACC synthase, then attacks the

γ-carbon of the vinyl group, forming a stable, covalent adduct that permanently inactivates the

enzyme.[7] Interestingly, L-VG is also a substrate for ACC synthase, with the enzyme-inhibitor

complex partitioning between catalytic turnover (producing α-ketobutyrate and ammonia) and

inactivation.[7][8] For every inactivation event, approximately 500 catalytic turnovers occur.[7]

[8]

Aminoethoxyvinylglycine (AVG): AVG also acts as a mechanism-based inhibitor of ACC

synthase.[3][4] Due to its structural similarity to the natural substrate S-adenosylmethionine

(SAM), it acts as a potent competitive inhibitor.[3][9] AVG binds to the enzyme's active site,

preventing the conversion of SAM to ACC, the immediate precursor of ethylene.[9][10] Its

inhibition is highly effective, making it a powerful tool for studying and controlling ethylene-

dependent physiological processes in plants.[4][11] While highly specific for ACC synthase,

AVG can also inhibit other aminotransferases, including those involved in auxin biosynthesis,

which can lead to broader physiological effects at higher concentrations.[12]

Quantitative Comparison of Inhibitory Activity
The following table summarizes key quantitative data for L-VG and AVG as enzyme inhibitors,

primarily focusing on their interaction with ACC synthase.
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Note: The K_m and k_cat values for L-Vinylglycine refer to its processing as an alternative

substrate by ACC synthase, not its inactivation kinetics.
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Experimental Protocols
Synthesis of L-Vinylglycine from L-Homoserine Lactone
This protocol describes an efficient, reproducible synthesis of L-VG.[15]

Materials:

N-Boc-L-homoserine lactone

Diphenyl diselenide

Sodium borohydride

Anhydrous N,N-Dimethylformamide (DMF)

Methanol

Diethyl ether (Et₂O)

Sodium acetate (NaOAc) buffer (100 mM, pH 5)

30% Hydrogen peroxide (H₂O₂)

Dichloromethane (CH₂Cl₂)

Trifluoroacetic acid (TFA)

Procedure:

Phenylselenolate Formation: In an argon-purged flask, dissolve diphenyl diselenide in

anhydrous DMF. Add sodium borohydride to generate the sodium phenylselenolate solution.

Lactone Cleavage: Add a solution of N-Boc-L-homoserine lactone in DMF to the

phenylselenolate solution. Heat the reaction at 100°C for 1 hour.

Workup: Cool the reaction to 0°C and add methanol. After stirring, remove the solvent in

vacuo. Partition the residue between diethyl ether and NaOAc buffer. Extract the aqueous

layer multiple times with diethyl ether.
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Oxidation and Elimination: Combine the organic layers, dry, and concentrate. Dissolve the

resulting residue in CH₂Cl₂ and cool to 0°C. Add 30% H₂O₂ dropwise and allow the reaction

to warm to room temperature. This oxidizes the selenide to a selenoxide, which then

undergoes syn-elimination to form the vinyl group.

Deprotection: After a standard workup to isolate the protected vinylglycine, dissolve the

product in CH₂Cl₂ and add trifluoroacetic acid (TFA) to remove the Boc protecting group.

Purification: Purify the final L-Vinylglycine product using appropriate chromatographic

techniques.

Assay for ACC Synthase Inhibition
This protocol outlines a general method for determining the inhibitory activity of L-VG or AVG

against ACC synthase.[3][8]

Materials:

Purified ACC synthase (e.g., expressed in Pichia pastoris)

HEPES or similar buffer (e.g., 100 mM, pH 8.5)

Pyridoxal 5'-phosphate (PLP) cofactor (e.g., 10 µM)

S-adenosylmethionine (SAM) substrate

L-Vinylglycine or Aminoethoxyvinylglycine (AVG) inhibitor solutions of varying

concentrations

Assay for ACC quantitation (e.g., Lizada & Yang method) or α-ketobutyrate quantitation (for

L-VG turnover)

Procedure:

Enzyme Preparation: Prepare a solution of purified ACC synthase in the assay buffer

containing PLP.
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Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, PLP, and the inhibitor

(L-VG or AVG) at the desired concentration. For control reactions, add buffer instead of the

inhibitor.

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g.,

30°C) for a set period to allow for binding.

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, SAM.

Incubation: Incubate the reaction mixture at the controlled temperature for a specific time

during which the reaction rate is linear.

Termination of Reaction: Stop the reaction using a suitable method (e.g., adding HgCl₂ or

heat).

Product Quantification: Quantify the amount of ACC produced using a standard assay. For L-

VG, one can also measure the production of α-ketobutyrate to determine the rate of

substrate turnover.

Data Analysis:

Plot the reaction velocity against the substrate concentration at different fixed inhibitor

concentrations.

For AVG, determine the K_i value using a Dixon plot or by fitting the data to the

competitive inhibition model of the Michaelis-Menten equation.

For L-VG, analyze the time-dependent loss of enzyme activity to determine inactivation

kinetics and the partition ratio by comparing the rate of product formation to the rate of

inactivation.

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethylene Biosynthesis

Inhibition

Methionine S-Adenosylmethionine
(SAM)

SAM Synthetase 1-Aminocyclopropane-
1-Carboxylic Acid (ACC)

ACC Synthase
(PLP-Dependent) EthyleneACC Oxidase

L-Vinylglycine

SAM -> ACC

 Inactivates

Aminoethoxy-
vinylglycine (AVG)

 Competitively
 Inhibits

Click to download full resolution via product page

Caption: Inhibition of the ethylene biosynthesis pathway by L-VG and AVG.
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Caption: Mechanism of ACC synthase inactivation by L-Vinylglycine.
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Caption: Workflow for determining enzyme inhibition kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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avg-as-enzyme-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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